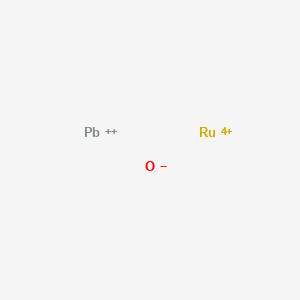
2,2-diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide is a synthetic organic compound characterized by the presence of a 3,4,5-trimethoxybenzyl group attached to an acetamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide typically involves the reaction of 3,4,5-trimethoxybenzylamine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding phenolic derivatives.
Reduction: The acetamide group can be reduced to an amine under appropriate conditions.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2,2-Diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.
Medicine: Studied for its potential anti-cancer properties, particularly in targeting tubulin polymerization.
Industry: Potential use in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2,2-diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide involves its interaction with molecular targets such as tubulin, a protein involved in cell division. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and thus preventing cell division. This mechanism is similar to that of other known tubulin inhibitors .
Comparación Con Compuestos Similares
Colchicine: A well-known tubulin inhibitor with a similar mechanism of action.
Combretastatin: Another tubulin inhibitor with structural similarities.
Podophyllotoxin: A natural product that also targets tubulin polymerization.
Uniqueness: 2,2-Diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide is unique due to the presence of the 3,4,5-trimethoxybenzyl group, which enhances its binding affinity and specificity for the colchicine binding site on tubulin. This structural feature may contribute to its enhanced biological activity compared to other similar compounds .
Propiedades
Número CAS |
292644-06-5 |
|---|---|
Fórmula molecular |
C24H25NO4 |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
2,2-diphenyl-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H25NO4/c1-27-20-14-17(15-21(28-2)23(20)29-3)16-25-24(26)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-15,22H,16H2,1-3H3,(H,25,26) |
Clave InChI |
GRWLGARCFDGVNS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane](/img/structure/B14161009.png)
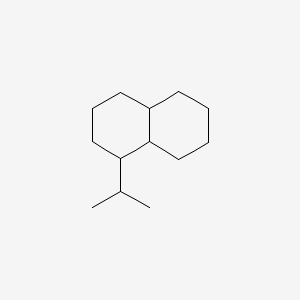
![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
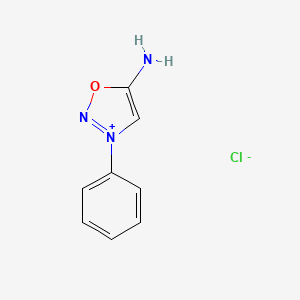
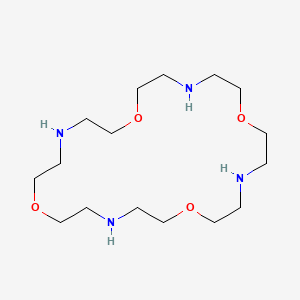
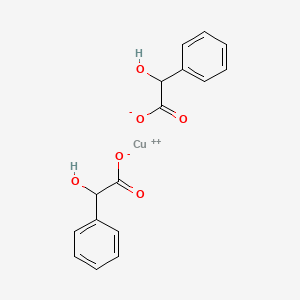
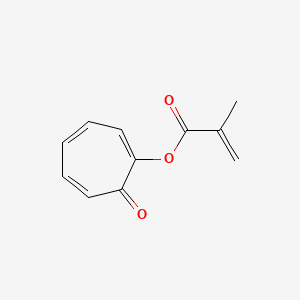
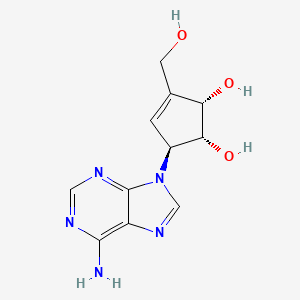
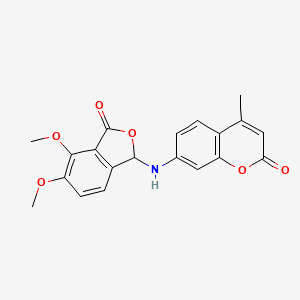
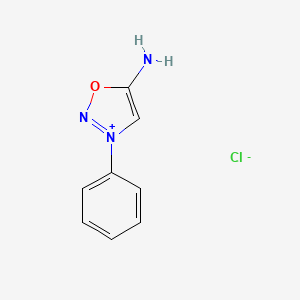
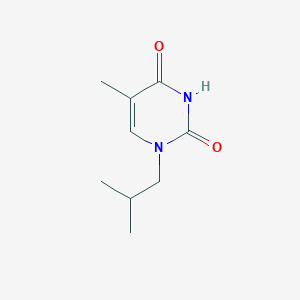
![7H-Benzo[c]phenothiazine, 7-chloroacetyl-](/img/structure/B14161072.png)
